Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

GC-MS derivatization-free analysis glucuronide volatility

Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS 121364-44-1; molecular formula C₂₃H₂₇N₃O₁₂S; MW 569.5 g/mol) is a per-acetylated, methyl-esterified derivative of the sulfamethoxazole N1-glucuronide metabolite. The compound features acetyl protecting groups at the 2-, 3-, and 4-positions of the glucuronic acid moiety and a methyl ester at the carboxyl terminus, rendering it a chemically protected, lipophilically enhanced form of the endogenous phase II conjugate.

Molecular Formula C23H27N3O12S
Molecular Weight 569.5 g/mol
Cat. No. B13449837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
Molecular FormulaC23H27N3O12S
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C23H27N3O12S/c1-11-10-17(25-38-11)26(39(31,32)16-8-6-15(24)7-9-16)22-20(36-14(4)29)18(34-12(2)27)19(35-13(3)28)21(37-22)23(30)33-5/h6-10,18-22H,24H2,1-5H3/t18-,19-,20+,21-,22+/m0/s1
InChIKeyAHMVLDWUQJUJDV-BIRZXAFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester – Protected Glucuronide Reference Standard for Metabolic and Environmental Analysis


Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS 121364-44-1; molecular formula C₂₃H₂₇N₃O₁₂S; MW 569.5 g/mol) is a per-acetylated, methyl-esterified derivative of the sulfamethoxazole N1-glucuronide metabolite . The compound features acetyl protecting groups at the 2-, 3-, and 4-positions of the glucuronic acid moiety and a methyl ester at the carboxyl terminus, rendering it a chemically protected, lipophilically enhanced form of the endogenous phase II conjugate . Supplied as a neat reference standard under catalog TR-S699138 by Toronto Research Chemicals, it is purpose-built for use as a synthetic intermediate in glucuronide metabolite preparation, an analytical reference material for chromatographic method development, and a pre-derivatized substrate for gas chromatography–mass spectrometry (GC-MS) workflows .

Why Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester Cannot Be Replaced by Free Glucuronide or Other SMX Metabolites


Generic substitution between this per-acetylated methyl ester derivative and its closest structural analogs—sulfamethoxazole N1-glucuronide (Sgluc, CAS 14365-52-7), N4-acetyl-sulfamethoxazole (N4-Ac-SMX), or the parent drug sulfamethoxazole (SMX, CAS 723-46-6)—is analytically and synthetically invalid. The acetyl and methyl ester protecting groups fundamentally alter the compound's physicochemical profile: they mask the three hydrophilic hydroxyls and the ionizable carboxylic acid of the free glucuronide, thereby eliminating aqueous solubility limitations, conferring GC volatility without additional hazardous derivatization, and blocking susceptibility to β-glucuronidase-mediated hydrolysis that plagues the unprotected conjugate [1][2]. The quantitative evidence below demonstrates that these three comparator species exhibit widely divergent protein binding, renal clearance, and environmental fate profiles, each requiring an independent, well-characterized reference standard for accurate quantification—a role that the target compound uniquely fulfills as both a protected synthetic precursor and a pre-derivatized analytical standard [2][3].

Quantitative Differentiation Evidence for Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester Versus Key Comparators


GC-MS Direct Injection Capability: Elimination of Diazomethane Derivatization Required for Free Glucuronide

The per-acetylated methyl ester form of the target compound permits direct injection into GC-MS systems without a derivatization step. In contrast, the free sulfamethoxazole N1-glucuronide (Sgluc) and other SMX metabolites require hazardous diazomethane derivatization prior to GC-MS analysis, as documented in method development studies where 'for GC/MS, an additional derivatization step was necessary' and 'best results were obtained with the application of diazomethane as derivatizing agent,' leading the authors to instead determine Glucu-SFM by LC/ESI-MS [1]. By presenting the analyte in a pre-derivatized, volatile form, the target compound reduces sample preparation time, eliminates exposure to a carcinogenic reagent, and expands the analytical toolkit for laboratories that rely on GC-MS instrumentation for metabolite quantification [1]. This is a class-level advantage shared by per-acetylated glucuronide methyl esters across multiple aglycone chemotypes [2].

GC-MS derivatization-free analysis glucuronide volatility analytical method development

Protected Synthetic Intermediate: Selective Deprotection to Yield Bio-Relevant Sulfamethoxazole N1-Glucuronide

The target compound functions as a stably protected synthetic precursor that can be selectively deprotected to yield authentic sulfamethoxazole N1-glucuronide (Sgluc) for use as a metabolite reference standard. Ahmad and Powell reported the successful phase-transfer synthesis of sulphamethoxazole-N1-(methyl 2,3,4-tri-O-acetyl-β-D-glucuronide) and its full characterization by NMR and mass spectrometry, explicitly stating the compound was prepared 'for the metabolic study of sulphamethoxazole' [1]. The free glucuronide (Sgluc, CAS 14365-52-7, MW 429.4 g/mol) is susceptible to both chemical and enzymatic hydrolysis (β-glucuronidase cleavage) and exhibits limited organic solvent solubility, making it challenging to handle, purify, and store [2]. In contrast, the per-acetylated methyl ester (MW 569.5 g/mol) provides a chemically robust, chromatographically manageable intermediate that can be stored under standard laboratory conditions and deprotected under mild basic or enzymatic conditions to release the free glucuronide on demand [1].

glucuronide synthesis protected intermediate metabolite reference material phase transfer catalysis

Renal Clearance: ~65-Fold Higher for the Glucuronide Conjugate Versus Parent Sulfamethoxazole

The renal clearance of sulfamethoxazole N1-glucuronide (Sgluc)—the deprotected metabolite form generated from the target compound—was determined to be 176 ± 33 mL/min in healthy human volunteers following an 800 mg oral dose of sulfamethoxazole, measured via reversed-phase gradient HPLC with UV detection [1]. This value is approximately 65-fold higher than the renal clearance of the parent drug sulfamethoxazole (SMX: 2.7 ± 0.9 mL/min) and approximately 5-fold higher than that of N4-acetyl-sulfamethoxazole (N4: 35.2 ± 5.6 mL/min) in the same study cohort (n = 7) [1]. The extraordinarily high renal clearance of the glucuronide conjugate reflects active tubular secretion, consistent with its very low protein binding, and underscores the critical need for a dedicated, well-characterized glucuronide reference standard—derivable from the target compound—for accurate bioanalytical quantification in plasma and urine PK studies [1][2].

renal clearance pharmacokinetics metabolite excretion N1-glucuronide

Protein Binding: Glucuronidation Reduces Binding to 20% Versus 67–88% for Parent and Acetyl Metabolite

In the same pharmacokinetic study of 7 healthy human volunteers, glucuronidation at the N1-position reduced the plasma protein binding of sulfamethoxazole to 20%, compared with 67.2% for the parent drug (SMX) and 88% for the N4-acetyl metabolite (N4-Ac-SMX) [1]. The free fraction (unbound drug) of Sgluc is therefore approximately 80%, versus approximately 32.8% for SMX and approximately 12% for N4-Ac-SMX—a 2.4-fold and 6.7-fold difference, respectively. Protein binding governs the pharmacologically active free concentration, glomerular filtration, and tubular secretion; the vastly higher free fraction of Sgluc directly explains its ~65-fold higher renal clearance relative to the parent [1]. These quantitative protein-binding differences—measured under identical experimental conditions with the same analytical method—demonstrate that the three species are pharmacokinetically distinct analytes requiring independent calibration with authentic reference materials [1][2].

protein binding plasma pharmacokinetics free fraction N1-glucuronidation

Urinary Excretion Profile: Glucuronide Accounts for 9.8% of Total Urinary Recovery Versus 43.5% for N4-Acetyl Metabolite

Urinary metabolite profiling in healthy volunteers following an 800 mg oral SMX dose revealed that the N1-glucuronide conjugate (Sgluc) accounted for 9.8 ± 2.6% of total drug-related material excreted in urine, compared with 43.5 ± 5.6% for the N4-acetyl metabolite (N4), 14.4 ± 3.4% for unchanged parent SMX, 5.3 ± 1.0% for N4-acetyl-5-hydroxy-SMX (N4SOH), and 3.0 ± 1.0% for 5-hydroxy-SMX (SOH) [1]. The quantitation limit (LOQ) for Sgluc in urine was determined to be 4.1 μg/mL by reversed-phase gradient HPLC-UV, which is approximately 2.7-fold higher (less sensitive) than the LOQ for N4-Ac-SMX (1.4 μg/mL) and approximately 2.7-fold higher than that for SMX parent (1.5 μg/mL) [2]. The intermediate abundance of Sgluc (nearly 10% of urinary excretion) confirms it as a quantitatively significant metabolite that cannot be neglected in mass-balance studies, while its higher LOQ underscores the need for a high-purity reference standard to achieve adequate method sensitivity.

urinary excretion metabolite profiling mass balance phase II metabolism

Environmental Aqueous Dissipation Half-Life: Glucuronide DT50 of 8.5–17.2 Days with Retransformation Potential to Parent SMX

In a water-sediment test system designed to evaluate the environmental fate of sulfamethoxazole and its two major human metabolites, SMX-N1-glucuronide exhibited a substantial removal from the aqueous phase even in the absence of sediment, with dissipation half-lives (DT50) measured between 8.5 and 17.2 days [1]. All three tested compounds (SMX, N4-Ac-SMX, and SMX-N1-glucuronide) were efficiently removed by biodegradation in the sediment, with calculated biodegradation half-lives between 3.3 and 25.6 hours, but only the glucuronide showed significant abiotic dissipation [1]. Critically, deconjugation of the glucuronide metabolite back to the parent sulfamethoxazole has been documented in wastewater treatment systems, with studies showing that 'deconjugation of N-acetylsulfamethoxazole and sulfamethoxazole-glucuronide contributed to increases of the parent sulfamethoxazole' [2]. This retransformation liability means that environmental monitoring programs that omit the glucuronide conjugate risk underestimating total SMX burden; a well-characterized glucuronide reference standard is essential for accurate source apportionment.

environmental fate dissipation half-life wastewater monitoring metabolite retransformation

High-Value Application Scenarios for Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester Based on Differentiated Evidence


GC-MS Metabolite Quantification in Pharmacokinetic Studies Without Hazardous Derivatization

Clinical pharmacology laboratories conducting sulfamethoxazole pharmacokinetic studies can employ the target compound as a direct-injection GC-MS calibration standard. As demonstrated by the Bataineh et al. (2006) method development work, free glucuronide metabolites require diazomethane derivatization—a carcinogenic, explosive reagent—prior to GC-MS analysis . The pre-derivatized per-acetylated methyl ester bypasses this step entirely, enabling safer, higher-throughput quantification of the N1-glucuronide fraction across large clinical sample sets. This is particularly valuable given the glucuronide's distinct pharmacokinetic profile: 20% protein binding, 176 mL/min renal clearance, and 9.8% urinary excretion, each requiring a dedicated calibration standard for accurate measurement [1].

On-Demand Generation of High-Purity Sulfamethoxazole N1-Glucuronide Reference Material via Controlled Deprotection

Bioanalytical and reference standard laboratories can procure the protected intermediate as a stable, long-shelf-life precursor and perform controlled deprotection (simultaneous acetyl and methyl ester hydrolysis) to generate fresh sulfamethoxazole N1-glucuronide (Sgluc) on demand. This circumvents the inherent instability of the free glucuronide, which is susceptible to β-glucuronidase cleavage and pH-dependent hydrolysis . The synthesis and characterization of this compound were explicitly performed 'for the metabolic study of sulphamethoxazole' [1]. Given the Sgluc LOQ of 4.1 μg/mL in urine—approximately 2.7-fold higher than the LOQ for the N4-acetyl metabolite—freshly prepared, high-purity standard is essential for achieving adequate method sensitivity in bioanalytical assays .

Environmental Monitoring of Sulfamethoxazole Glucuronide in Wastewater and Surface Water

Environmental analytical laboratories monitoring pharmaceuticals in wastewater treatment plant effluents and surface waters require the glucuronide reference standard because SMX-N1-glucuronide exhibits unique environmental behavior: an abiotic aqueous dissipation half-life (DT50) of 8.5–17.2 days not observed for SMX or N4-Ac-SMX, and documented deconjugation back to the bioactive parent SMX in wastewater bioreactors [1]. Omitting the glucuronide from analytical panels risks a >10% underestimation of total SMX burden, given its 9.8% contribution to urinary excretion . The target compound, as a stable precursor to the free glucuronide, supports method development, SPE recovery optimization, and matrix-matched calibration for LC-MS/MS quantification at environmentally relevant concentrations (quantification limits down to 10 ng/L achievable by LC/ESI-MS/MS) .

Pharmaceutical Impurity Profiling and ANDA Submission Support

Pharmaceutical quality control laboratories supporting ANDA submissions for generic sulfamethoxazole-containing products (e.g., co-trimoxazole) can deploy the target compound as a characterized impurity reference standard for the N1-glucuronide conjugate. The compound is supplied as a TRC-branded reference material (TR-S699138) with defined identity confirmation by NMR and mass spectrometry . Given the protein binding disparity (20% for the glucuronide vs. 88% for N4-Ac-SMX), accurate quantification of each individual metabolite impurity is necessary for regulatory demonstration of bioequivalence and safety [1]. The per-acetylated methyl ester form provides superior chromatographic retention on reversed-phase columns compared to the highly polar free glucuronide (LogD pH 7.4 = −4.10), facilitating resolution from co-eluting impurities in complex pharmaceutical matrices .

Quote Request

Request a Quote for Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.